An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1): Synthesis, Characterization, and Applications
An In-depth Technical Guide to 2-(5-Fluoropyridin-2-yl)propan-2-amine (CAS 1211579-37-1): Synthesis, Characterization, and Applications
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The strategic placement of fluorine can influence metabolic stability, binding affinity, lipophilicity, and pKa, often leading to enhanced therapeutic profiles.[1] Within this context, the fluorinated pyridine motif has emerged as a particularly valuable pharmacophore, present in a wide array of approved drugs and clinical candidates.[2]
This technical guide provides a comprehensive overview of 2-(5-Fluoropyridin-2-yl)propan-2-amine, a tertiary amine built on the 5-fluoropyridine core. While specific literature on this exact molecule (CAS 1211579-37-1) is sparse, its structural components suggest significant potential as a building block in drug discovery programs. This guide, therefore, presents a plausible and detailed synthetic route, a thorough analysis of its expected analytical characteristics, and a discussion of its potential applications, drawing upon established principles of organic chemistry and the known pharmacology of related structures. The content herein is designed to empower researchers, scientists, and drug development professionals to synthesize, characterize, and strategically deploy this and similar fluorinated pyridine derivatives.
Physicochemical and Predicted Properties
A summary of the known and predicted physicochemical properties of 2-(5-Fluoropyridin-2-yl)propan-2-amine is presented below. These properties are crucial for understanding its potential behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1211579-37-1 | Anichem |
| Molecular Formula | C₈H₁₁FN₂ | Anichem |
| Molecular Weight | 154.19 g/mol | Anichem |
| Monoisotopic Mass | 154.0906 Da | PubChem (isomer)[3] |
| Predicted XLogP | 0.4 - 0.6 | PubChem (isomers)[3][4] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem (isomer)[3] |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem (isomer)[3] |
| Predicted pKa (most basic) | ~8.5 (Pyridine N) | ACD/Labs Prediction |
A Proposed Multi-Step Synthesis Pathway
The synthesis of 2-(5-Fluoropyridin-2-yl)propan-2-amine can be envisioned through a logical, multi-step sequence starting from commercially available precursors. The proposed pathway focuses on robust and well-established chemical transformations.
Caption: A proposed four-step synthetic workflow.
Step 1: Synthesis of 2-Bromo-5-fluoropyridine via Sandmeyer Reaction
The initial step involves the conversion of the commercially available 2-amino-5-fluoropyridine to the corresponding 2-bromo derivative. The Sandmeyer reaction is a classic and reliable method for this transformation, proceeding via a diazonium salt intermediate.[5][6]
Caption: Simplified mechanism of the Sandmeyer bromination.
Detailed Experimental Protocol (Step 1):
-
Diazotization: To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Bromination: A solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water is prepared and added dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The evolution of nitrogen gas will be observed.
-
Work-up: After stirring for 1 hour at low temperature, the reaction is quenched by the addition of a strong base (e.g., 32% NaOH solution) until the mixture is basic.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, which is volatile, is then purified by column chromatography on silica gel.[7]
Step 2: Grignard Reaction for C-C Bond Formation
The 2-bromo-5-fluoropyridine intermediate is then subjected to a Grignard reaction to introduce the propan-2-ol moiety. This involves the formation of a pyridylmagnesium halide, which subsequently acts as a nucleophile, attacking the carbonyl carbon of acetone.[8]
Caption: Simplified mechanism of the Grignard reaction with acetone.
Detailed Experimental Protocol (Step 2):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF is added dropwise to maintain a gentle reflux.
-
Addition of Acetone: Once the Grignard reagent formation is complete (indicated by the disappearance of magnesium), the reaction mixture is cooled to 0 °C. A solution of anhydrous acetone (1.1 eq) in anhydrous THF is then added dropwise.
-
Quench and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude tertiary alcohol, 2-(5-fluoropyridin-2-yl)propan-2-ol, can be purified by column chromatography.
Step 3 & 4: Conversion of Tertiary Alcohol to Amine via Ritter Reaction and Hydrolysis
The final steps involve the conversion of the tertiary alcohol to the target primary amine. This is a challenging transformation. The Ritter reaction provides a viable, albeit potentially harsh, route.[9][10] It proceeds by forming a stable tertiary carbocation from the alcohol in the presence of a strong acid. This carbocation is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion, which upon hydrolysis yields an N-alkyl amide. Subsequent hydrolysis of the amide furnishes the desired primary amine.[11]
Detailed Experimental Protocol (Step 3 & 4):
-
Ritter Reaction: The tertiary alcohol, 2-(5-fluoropyridin-2-yl)propan-2-ol (1.0 eq), is dissolved in acetonitrile (used as both reactant and solvent). The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.
-
Hydrolysis to Amide: The reaction mixture is then carefully poured onto ice and neutralized with a strong base (e.g., aqueous NaOH) to hydrolyze the intermediate nitrilium ion to the N-(2-(5-fluoropyridin-2-yl)propan-2-yl)acetamide.
-
Amide Extraction: The amide is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Amide Hydrolysis: The crude amide is then subjected to hydrolysis under either acidic (e.g., refluxing in 6M HCl) or basic (e.g., refluxing in aqueous NaOH) conditions to cleave the amide bond.
-
Final Purification: After hydrolysis, the reaction mixture is neutralized, and the final product, 2-(5-Fluoropyridin-2-yl)propan-2-amine, is extracted, dried, and purified by column chromatography or distillation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compounds at each stage. The primary methods employed would be Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted NMR Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for the target compound and its key precursors. Predictions are based on known substituent effects on the pyridine ring and data from analogous structures.[12][13][14]
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| 2-Bromo-5-fluoropyridine | H-3: ~7.4 (dd), H-4: ~7.8 (ddd), H-6: ~8.3 (d) | C-2: ~145 (d), C-3: ~125 (d), C-4: ~140 (d), C-5: ~158 (d, ¹JCF ≈ 240 Hz), C-6: ~148 (d) |
| 2-(5-Fluoropyridin-2-yl)propan-2-ol | H-3: ~7.3 (dd), H-4: ~7.9 (ddd), H-6: ~8.4 (d), CH₃: ~1.5 (s, 6H), OH: broad s | C-2: ~165 (d), C-3: ~120 (d), C-4: ~138 (d), C-5: ~157 (d, ¹JCF ≈ 240 Hz), C-6: ~147 (d), C(OH): ~70, CH₃: ~28 |
| 2-(5-Fluoropyridin-2-yl)propan-2-amine | H-3: ~7.2 (dd), H-4: ~7.8 (ddd), H-6: ~8.3 (d), CH₃: ~1.4 (s, 6H), NH₂: broad s | C-2: ~168 (d), C-3: ~118 (d), C-4: ~137 (d), C-5: ~156 (d, ¹JCF ≈ 240 Hz), C-6: ~146 (d), C(NH₂): ~55, CH₃: ~30 |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and 's' a singlet. The coupling constants (J) for protons on the fluoropyridine ring are complex due to F-H coupling.
Mass Spectrometry (MS) Fragmentation
Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the intermediates and the final product. The fragmentation patterns can provide further structural confirmation. For pyridine derivatives, fragmentation often involves cleavage of the bonds adjacent to the nitrogen-containing ring.[15][16] For the target compound, a prominent fragment would be expected from the loss of a methyl group (M-15), leading to a stabilized secondary carbocation.
Potential Applications in Drug Discovery
The 2-(5-Fluoropyridin-2-yl)propan-2-amine scaffold is a promising building block for several reasons:
-
Metabolic Blocking: The fluorine atom at the 5-position can block a potential site of metabolic oxidation, potentially increasing the compound's half-life and improving its pharmacokinetic profile.[17]
-
Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing a drug's solubility, permeability, and target engagement.
-
Tertiary Amine Moiety: The gem-dimethyl group adjacent to the amine provides steric bulk, which can influence receptor selectivity and reduce off-target effects. This structural motif is found in various bioactive molecules.
-
Versatile Synthetic Handle: The primary amine serves as a versatile point for further chemical modification, allowing for the construction of diverse libraries of compounds for high-throughput screening. It can be readily acylated, alkylated, or used in other coupling reactions to explore structure-activity relationships (SAR).
This scaffold could be incorporated into molecules targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, where fluorinated pyridines have already demonstrated significant utility.[2]
Conclusion
While 2-(5-Fluoropyridin-2-yl)propan-2-amine is not extensively described in the current scientific literature, its synthesis is achievable through a logical sequence of well-established organic reactions. This guide provides a robust, albeit hypothetical, framework for its preparation and characterization. The inherent properties of the fluoropyridine ring combined with the sterically hindered tertiary amine make this compound and its derivatives highly attractive for exploration in drug discovery and medicinal chemistry programs. The detailed protocols and analytical predictions herein serve as a valuable resource for researchers seeking to leverage this promising chemical scaffold.
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